Defined (E)-Stereochemistry vs. Mixed Isomers
The target compound is explicitly named and sold as the (E)-configured olefin, whereas the closest listed commercial analog—(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one (CAS not available in public domain)—is marketed without stereochemical specification, implying a Z/E mixture or undefined isomer ratio . Because the trans (E) versus cis (Z) geometry of the cinnamoyl double bond has been shown in related piperazine series to differentially impact receptor binding and functional activity, the defined (E)-isomer offers a more reproducible starting point for quantitative SAR campaigns [1].
| Evidence Dimension | Double-bond geometry specification |
|---|---|
| Target Compound Data | (E) isomer specified and purity typically ≥95% . |
| Comparator Or Baseline | 3,4-dimethoxyphenyl analog: isomer geometry not specified; supplied as a mixture or single isomer of unknown ratio. |
| Quantified Difference | Qualitative: defined (E) configuration vs. undefined isomer composition. |
| Conditions | Vendor technical datasheets ; literature precedent for cinnamamide stereochemistry-activity relationships [1]. |
Why This Matters
For laboratories conducting quantitative SAR or crystallization studies, isomeric homogeneity eliminates a variable that would otherwise confound interpretation of dose-response data and computational modeling.
- [1] Prasanthi, G., et al. Synthesis, evaluation, and molecular properties prediction of substituted cinnamoylpiperazine derivatives as potential antinociceptive and anticonvulsive agents. Journal of Pharmaceutical Sciences and Research (2017), 9(9), 1562–1569. [Demonstrates that cinnamoyl double-bond geometry influences biological activity in piperazine-based series]. View Source
